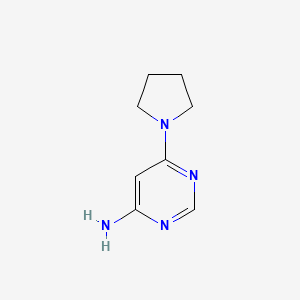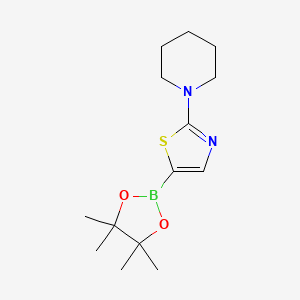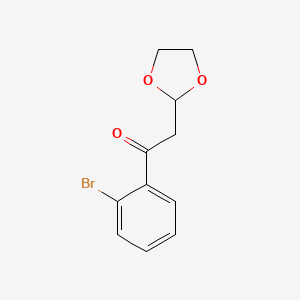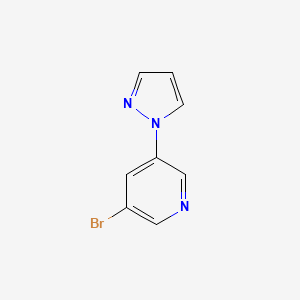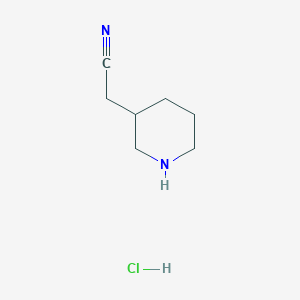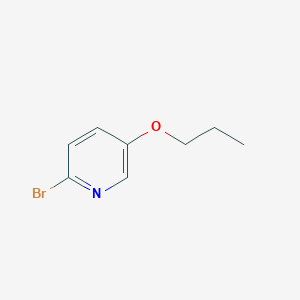
5-Bromo-2-fluoro-3-metilbenzonitrilo
Descripción general
Descripción
5-Bromo-2-fluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H5BrFN . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-fluoro-3-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is used to develop new drug candidates, especially those targeting specific enzymes or receptors. Its unique structure allows for the exploration of structure-activity relationships in drug design.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. It is also used in the development of agrochemicals and dyes.
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-fluoro-3-methylbenzonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and fluorine atoms make it a suitable candidate for studying halogen bonding interactions with proteins and nucleic acids. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules.
Cellular Effects
5-Bromo-2-fluoro-3-methylbenzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-fluoro-3-methylbenzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent or non-covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other substrates. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-3-methylbenzonitrile can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic or toxicological properties.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-methylbenzonitrile vary with different dosages in animal models . At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include hepatotoxicity, nephrotoxicity, and neurotoxicity, depending on the route of administration and duration of exposure.
Metabolic Pathways
5-Bromo-2-fluoro-3-methylbenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation. These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 5-Bromo-2-fluoro-3-methylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it can bind to intracellular proteins, lipids, or nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-3-methylbenzonitrile can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzonitrile typically involves the bromination and fluorination of 3-methylbenzonitrile. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of 5-bromo-2-fluorobenzonitrile with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.
Industrial Production Methods: Industrial production of 5-Bromo-2-fluoro-3-methylbenzonitrile may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoro-3-methylbenzonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzonitriles: Formed through nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzonitrile depends on its application. In Suzuki–Miyaura coupling reactions , the compound acts as an electrophile, where the bromine atom is replaced by a nucleophilic boronic acid derivative under palladium catalysis . This reaction involves oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
- 5-Bromo-2-fluorobenzonitrile
- 2-Fluoro-5-methylbenzonitrile
- 3-Bromo-4-fluorobenzonitrile
Comparison: 5-Bromo-2-fluoro-3-methylbenzonitrile is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a different reactivity profile and can be used to synthesize a wider range of derivatives .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCPSYTQVBPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110502-49-2 | |
| Record name | 5-Bromo-2-fluoro-3-methyl-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
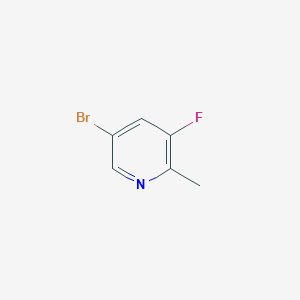
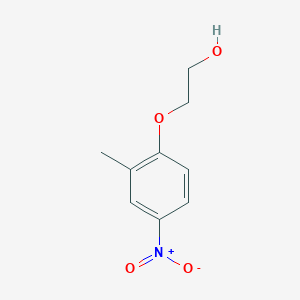

![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)

